2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-7-14(2)17(10-13)25-12-18(23)20-8-9-22-19(24)11-15-4-3-5-16(15)21-22/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSEVBTVYLWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.
Cyclopentapyridazinone Formation: The cyclopentapyridazinone moiety is synthesized through a series of cyclization reactions involving appropriate precursors such as hydrazine derivatives and cyclopentanone.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the cyclopentapyridazinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme by occupying its active site, preventing the substrate from binding and thus blocking the enzyme’s function.
Comparison with Similar Compounds
Key Observations:
Substituent Position Matters: The target compound’s 2,5-dimethylphenoxy group contrasts with the 2,6-dimethylphenoxy groups in Pharmacopeial Forum compounds , which are linked to stereochemically intricate backbones. This positional difference may alter electronic properties (e.g., steric hindrance, π-π interactions) at binding sites.
Heterocyclic vs.
Stereochemical Complexity : Pharmacopeial Forum compounds exhibit multiple stereocenters, a feature absent in the target compound. This suggests divergent applications (e.g., enzyme inhibition vs. pesticidal activity).
Pharmacokinetic and Physicochemical Properties (Inferred)
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability: The cyclopenta[c]pyridazinone system may resist oxidative degradation better than thienyl or methoxymethyl groups in dimethenamid or alachlor .
- Stereochemical Influence : The absence of multiple stereocenters (unlike Pharmacopeial Forum compounds ) simplifies synthesis but may limit enantioselective interactions with chiral targets.
Biological Activity
The compound 2-(2,5-dimethylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A dimethylphenoxy group.
- A tetrahydro-cyclopenta[c]pyridazin moiety.
- An acetylated amide functional group.
The molecular formula is with a molecular weight of approximately 328.41 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the phenoxy group : This can be achieved through nucleophilic substitution reactions.
- Construction of the pyridazine ring : This may involve cyclization reactions under controlled conditions using appropriate solvents such as tetrahydrofuran or dichloromethane.
- Acetylation : The final step involves the acetylation of the amine group to yield the target compound.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Topoisomerase II Inhibition : Certain derivatives have been shown to inhibit topoisomerase II selectively, leading to potential anticancer effects on various cell lines such as breast, colon, lung, and prostate cancers at low micromolar concentrations .
The proposed mechanisms of action include:
- Induction of reactive oxygen species (ROS) in cancer cells.
- Induction of apoptosis in the G1 phase of the cell cycle .
Case Studies
Several studies have explored the biological activity of similar compounds:
- In Vitro Studies :
-
Molecular Docking Studies :
- Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that structural modifications can significantly enhance biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been conducted to establish the relationship between the chemical structure and biological activity. These studies help in understanding how variations in substituents on the phenoxy group or modifications on the pyridazine ring can influence the overall efficacy and selectivity of the compound against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
